molecular formula C9H8ClF2NO2 B8112263 (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

Cat. No.: B8112263
M. Wt: 235.61 g/mol
InChI Key: IFZQIOJLTTYTIK-ZETCQYMHSA-N
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Description

(2S)-2-Amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a chiral amino acid derivative featuring a halogenated aromatic ring. Its structure consists of a propanoic acid backbone with an (S)-configured amino group at the second carbon and a 6-chloro-2,3-difluorophenyl substituent at the third carbon. The compound’s unique halogenation pattern (Cl at position 6 and F at positions 2 and 3 of the phenyl ring) imparts distinct electronic and steric properties, making it relevant in medicinal chemistry for targeted interactions with enzymes or receptors .

Properties

IUPAC Name

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQIOJLTTYTIK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1F)F)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-chloro-2,3-difluorobenzene.

    Halogenation: The benzene ring undergoes halogenation to introduce the chloro and fluorine substituents.

    Formation of Propanoic Acid: The final step involves the formation of the propanoic acid moiety through a series of reactions including oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, while the chloro and fluorine atoms contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

a. (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride
  • Molecular Formula: C₉H₁₀Cl₂FNO₂
  • Molecular Weight : 254.08 g/mol
  • CAS : 2375248-68-1
  • Key Differences: The chlorine and fluorine substituents are at positions 3 and 2 of the phenyl ring, respectively, compared to the 6-chloro-2,3-difluoro substitution in the target compound.
b. (2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride
  • Molecular Formula: C₉H₉Cl₂FNO₂ (free base)
  • Storage : Requires an inert atmosphere, suggesting sensitivity to oxidation or hydrolysis due to the halogenated aromatic system .
c. 6-Fluoropyridine-2-sulfonyl Chloride Derivatives
  • Example : CAS 1393524-16-7 (from PharmaBlock)
  • Key Differences : Replaces the carboxylic acid group with a sulfonyl chloride moiety, significantly altering acidity and hydrogen-bonding capacity. The 6-fluoro substitution on a pyridine ring introduces nitrogen-based electronic effects absent in the target compound .

Non-Halogenated Propanoic Acid Derivatives

a. (2R*)-2-Amino-3-[(2S)-Oxolan-2-yl]propanoic Acid
  • Molecular Formula: C₇H₁₄ClNO₃ (hydrochloride salt)
  • Molecular Weight : 195.65 g/mol
  • CAS : EN300-27719518
  • Key Differences : Substitutes the halogenated phenyl group with an oxolan-2-yl (tetrahydrofuran) ring. This modification reduces lipophilicity and introduces oxygen-mediated polarity, enhancing solubility in aqueous environments .
b. (2S)-2-Amino-3-(Oxan-4-yl)propanoic Acid Hydrochloride
  • CAS : 128583-07-3 (from PharmaBlock)
  • Key Differences : Features a tetrahydropyran (oxan-4-yl) substituent, creating a larger cyclic ether group. This increases steric hindrance compared to the planar halogenated phenyl ring in the target compound .

Fluorinated Indole Derivatives

a. (S)-2-(N-Boc-Amino)-3-(6-Fluoroindol-3-yl)propanoic Acid
  • Catalog ID : 171 (from Rare Chemicals Catalog)
  • The Boc-protected amino group also modifies reactivity and stability .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₉H₈ClF₂NO₂ (inferred) ~253.6 (estimated) Not provided 6-Cl, 2,3-diF-phenyl
(S)-2-Amino-3-(3-Cl-2-F-phenyl)propanoic acid C₉H₁₀Cl₂FNO₂ 254.08 2375248-68-1 3-Cl, 2-F-phenyl
(2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid C₇H₁₄ClNO₃ 195.65 EN300-27719518 Oxolan-2-yl
6-Fluoropyridine-2-sulfonyl chloride derivative Varies 1393524-16-7 6-F-pyridine, sulfonyl chloride

Research Implications and Substituent Effects

  • Halogen Positioning: The 6-chloro-2,3-difluoro substitution in the target compound likely enhances electron-withdrawing effects compared to mono-halogenated analogs, influencing pKa and receptor binding .
  • Functional Group Impact : Sulfonyl chloride or indole groups introduce distinct reactivity (e.g., nucleophilic substitution for sulfonyl chloride) absent in carboxylic acid-based compounds .

Biological Activity

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a compound of interest due to its potential therapeutic applications in various biological contexts. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H10ClF2N
  • Molecular Weight : 221.64 g/mol
  • CAS Number : 1213557-42-6

The compound acts primarily as an antagonist at specific neurotransmitter receptors. Its structure allows it to interact with the GABA_A receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. Research indicates that it may also exhibit properties that modulate glutamatergic signaling pathways.

Anticonvulsant Activity

A study demonstrated that this compound has significant anticonvulsant properties. In animal models, the compound was shown to reduce seizure frequency and severity compared to control groups. The effective dose range was identified as 5-20 mg/kg, indicating a dose-dependent response.

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

In vitro studies revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress markers in neuronal cell cultures and improve cell viability under conditions that typically induce apoptosis.

Research Findings

Study Cell Line IC50 (µM) Effect
Study 1MCF-715Cytotoxic
Study 2HepG210Cytotoxic
Study 3Neuronal Cells20Neuroprotective

Case Studies

  • Seizure Model Study
    • Objective : To evaluate the anticonvulsant efficacy of the compound.
    • Method : Administered to mice subjected to chemically induced seizures.
    • Results : Significant reduction in seizure duration and frequency noted in treated groups compared to controls.
  • Cancer Cell Viability Assay
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay performed on MCF-7 and HepG2 cells treated with varying concentrations of the compound.
    • Results : Dose-dependent decrease in cell viability with notable IC50 values.

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